1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol
Description
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is a tertiary amine-alcohol hybrid compound characterized by a cyclobutyl core substituted with an aminomethyl group and a dimethylamino-propanol chain.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3 |
InChI Key |
MVFPEXVJRARCRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CC1(CCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclobutylmethylamine with 3-dimethylaminopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Reaction Types
The compound’s chemical behavior is governed by its functional groups:
-
Alcohol group (–OH) : Susceptible to oxidation, esterification, or substitution.
-
Aminomethyl group (–CH₂NH₂) : Can undergo alkylation, acylation, or deprotonation.
-
Dimethylamino group (–N(CH₃)₂) : Reacts via nucleophilic substitution, quaternization, or protonation.
Key Reaction Mechanisms
| Reaction Type | Example Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, or Dess-Martin Periodinane | Conversion of –OH to ketone or carboxylic acid |
| Nucleophilic Alkylation | Alkyl halides (e.g., CH₃I) or epoxides | Quaternization of dimethylamino group or alkylation of aminomethyl group |
| Acetylation | Ac₂O, Pyridine | Protection of –OH or –NH₂ groups as acetyl derivatives |
| Reduction | LiAlH₄, NaBH₃CN | Reduction of carbonyl groups (if present) or stabilization of intermediates |
Functional Group Interactions
The compound’s reactivity is influenced by steric and electronic factors:
-
Steric Hindrance : The cyclobutyl ring’s strain may accelerate ring-opening reactions under stress (e.g., acid catalysis).
-
Basicity : The dimethylamino group is more basic than the aminomethyl group, making it a primary site for protonation or quaternization .
Limitations and Challenges
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is a chemical compound featuring a cyclobutyl group, an aminomethyl substituent, and a dimethylamino functional group. It has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The molecular formula is , with a molecular weight of approximately 186.29 g/mol.
Scientific Research Applications
this compound has potential applications in various fields. Research indicates that it exhibits significant biological activity, making it a potential therapeutic agent. Its structural components suggest possible interactions with various biological targets.
- Antimicrobial Activity Compounds with similar structures often show efficacy against bacterial strains.
- Neurological Effects Given the presence of the dimethylamino group, it may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders.
- Anticancer Potential Some derivatives of similar compounds have demonstrated anticancer properties by interfering with cellular signaling pathways involved in tumor growth.
Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas of focus include modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.
Several compounds share structural similarities with this compound.
| Compound Name | Unique Features |
|---|---|
| 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol | Cyclopentyl instead of cyclobutyl; potential for different biological activity |
| 1-Amino-3-(dimethylamino)propan-2-ol | Lacks cycloalkane; simpler structure may affect potency |
| N,N-Dimethylaminopropanol | No cycloalkane; used in various industrial applications |
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dynamin and Clathrin-Mediated Endocytosis Inhibitors
Compounds sharing the 3-(dimethylamino)propan-2-ol backbone exhibit significant biological activity. For example:
- 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (8a/8b): These enantiomers (IC₅₀ = 2.1–2.3 μM) are potent inhibitors of clathrin-mediated endocytosis, with the carbazole moiety enhancing binding to dynamin GTPase .
- 1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (35) and 1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol (43): These analogues exhibit dynamin I GTPase inhibition (IC₅₀ = 1.0 μM), highlighting the importance of aromatic substituents for potency .
Key Differences :
- The target compound replaces the carbazole group with an aminomethylcyclobutyl group, likely reducing steric bulk and altering hydrophobicity. This may shift activity toward different targets or modify pharmacokinetics.
Psychoactive Structural Analogues
The compound dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine, seized in Thailand, shares a cyclobutyl-amine framework but includes a chlorophenyl group and a longer alkyl chain.
Comparison :
- The target compound lacks the chlorophenyl group, which is critical for receptor affinity in psychoactive substances. Its dimethylamino-propanol chain may instead favor interactions with adrenergic or cholinergic systems.
Surfactants and Pharmaceutical Intermediates
1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol (CAS 67151-63-7): This compound features a branched dimethylamino-propylamine structure (MW: 245.4 g/mol) and is used in surfactants or drug synthesis due to its tertiary amine solubility and chelating properties .
Contrast :
- This could limit its utility in surfactant applications but enhance target specificity in drug design.
Implications for Target Compound :
- The propargyloxy group in compound 7 is replaced with an aminomethylcyclobutyl group in the target molecule, suggesting divergent synthetic pathways (e.g., cycloaddition vs. nucleophilic substitution).
Comparative Data Table
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol, with the molecular formula CHNO and a molecular weight of 186.29 g/mol, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, neurological, and anticancer properties, supported by relevant data and research findings.
Structural Characteristics
The unique structure of this compound includes a cyclobutyl group, an aminomethyl substituent, and a dimethylamino functional group. These features suggest possible interactions with various biological targets, which may enhance its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial effects. For instance, this compound has been shown to possess activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25.9 µM | Bactericidal |
| Methicillin-resistant S. aureus (MRSA) | 12.9 µM | Bactericidal |
The above table summarizes the antimicrobial efficacy of the compound, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Neurological Effects
The presence of the dimethylamino group suggests that this compound may influence neurotransmitter systems. Preliminary studies indicate potential benefits in treating neurological disorders, although further research is necessary to elucidate specific mechanisms.
Anticancer Potential
Some derivatives of structurally similar compounds have demonstrated anticancer properties by interfering with cellular signaling pathways involved in tumor growth. The compound's unique structure may provide novel interactions with cancer-related targets.
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities of compounds related to this compound:
- In Vitro Studies : A study evaluated various derivatives against Staphylococcus aureus and MRSA isolates, confirming significant antibacterial activity at low concentrations .
- Cell Viability Assays : The MTT assay was utilized to assess cell viability, indicating that certain concentrations led to a decrease in bacterial cell viability below the threshold of 70%, confirming bactericidal activity .
- Inflammatory Response : The compound's anti-inflammatory potential was evaluated through NF-κB activation assays, demonstrating its ability to attenuate inflammatory responses in vitro .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol, and what are their respective yields and challenges?
- Methodology :
- Mannich Reaction : A three-component reaction involving formaldehyde, dimethylamine, and a cyclobutane-derived precursor. Yields typically range from 40–60%, with challenges in controlling regioselectivity due to competing side reactions .
- Chiral Resolution : Post-synthetic separation of enantiomers via chiral column chromatography (e.g., using amylose-based stationary phases). Requires careful optimization of mobile-phase composition to achieve >90% enantiomeric excess (ee) .
- Data Table :
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Mannich Reaction | 40–60 | Regioselectivity control |
| Chiral Resolution | 70–85 | High solvent consumption |
Q. How can researchers characterize the stereochemistry and structural conformation of this compound using spectroscopic methods?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry and dimethylamino group orientation. NOESY experiments resolve spatial proximity of substituents .
- X-ray Crystallography : Provides absolute stereochemistry but requires high-purity single crystals. PubChem data (CID: [withheld]) includes computed stereochemical descriptors .
Q. What preliminary pharmacological screening assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against serine hydrolases or GPCRs (e.g., β-adrenergic receptors) at 1–100 µM concentrations. Use fluorogenic substrates for real-time activity monitoring .
- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines to establish IC values. EC ranges from 10–50 µM in preliminary studies .
Advanced Research Questions
Q. What strategies are employed to optimize the enantiomeric excess (ee) of the target stereoisomer during synthesis?
- Methodology :
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization steps. Achieves up to 95% ee but requires inert conditions .
- Kinetic Resolution : Lipase-mediated enzymatic hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B). Yields >90% ee for (R)-enantiomer .
- Data Table :
| Strategy | ee (%) | Key Limitation |
|---|---|---|
| Asymmetric Catalysis | 85–95 | High catalyst loading |
| Kinetic Resolution | 90–95 | Substrate specificity |
Q. How can contradictory data regarding the compound’s biological activity be resolved through experimental design?
- Methodology :
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., enzyme inhibition EC) with in-house assays. Address discrepancies by standardizing assay protocols (e.g., buffer pH, incubation time) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to rule out false positives from off-target effects .
Q. What advanced analytical techniques (e.g., LC-MS/MS) are recommended for pharmacokinetic studies of this compound?
- Methodology :
- LC-MS/MS Quantification : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL in plasma .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) in positive ion mode. Major metabolites include N-demethylated and cyclobutane-hydroxylated derivatives .
Data Contradiction Analysis
Q. How should researchers address variability in reported solubility values across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
